(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone

fluorine regiochemistry lipophilicity metabolic stability

(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone (CAS 2097913-81-8) is a synthetic small-molecule ketone (C₁₅H₁₅F₂NO, MW 263.28 g/mol) that combines a rigid 4-cyclopropylidenepiperidine scaffold with a 2,6-difluorobenzoyl moiety via a methanone linker. The compound belongs to the class of N-acyl-4-cyclopropylidenepiperidines—a scaffold referenced in patent literature for GPR119 agonism and metabolic disorder applications.

Molecular Formula C15H15F2NO
Molecular Weight 263.288
CAS No. 2097913-81-8
Cat. No. B2847071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone
CAS2097913-81-8
Molecular FormulaC15H15F2NO
Molecular Weight263.288
Structural Identifiers
SMILESC1CC1=C2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C15H15F2NO/c16-12-2-1-3-13(17)14(12)15(19)18-8-6-11(7-9-18)10-4-5-10/h1-3H,4-9H2
InChIKeyYIMCXBZSPPEJHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone (CAS 2097913-81-8): Structural Identity and Procurement Baseline


(4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone (CAS 2097913-81-8) is a synthetic small-molecule ketone (C₁₅H₁₅F₂NO, MW 263.28 g/mol) [1] that combines a rigid 4-cyclopropylidenepiperidine scaffold with a 2,6-difluorobenzoyl moiety via a methanone linker. The compound belongs to the class of N-acyl-4-cyclopropylidenepiperidines—a scaffold referenced in patent literature for GPR119 agonism and metabolic disorder applications [2]. Its computed physicochemical profile (cLogP ≈ 3.04, TPSA = 20.31 Ų, 1 rotatable bond) [3] positions it as a compact, lipophilic building block with only one freely rotating bond between the piperidine nitrogen and the benzoyl carbonyl, imparting significant conformational restriction relative to more flexible piperidine analogs.

Pathway studies
GPR119 agonist research with a lead-like, low molecular weight scaffold
Conformational SAR
Rigid cyclopropylidene core supports structure-activity relationship interpretation
CNS permeability
Zero H-bond donor ketone linker favors blood-brain barrier penetration research

Why (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone Cannot Be Replaced by Generic Piperidine Analogs Without Confounding Experimental Reproducibility


Substituting (4-cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone with a generic piperidine analog—whether by altering fluorine regiochemistry, removing the cyclopropylidene group, or changing the linker—introduces uncontrolled variables in lipophilicity, conformational pre-organization, and metabolic soft spots. The 2,6-difluoro substitution pattern on the benzoyl ring creates a unique electronic environment with both ortho-fluorine atoms exerting steric and inductive effects that are absent in 3,4-difluoro or mono-fluoro regioisomers . The cyclopropylidene group imposes sp² character at the piperidine 4-position, rigidifying the ring and reducing the entropic penalty of binding relative to saturated 4-cyclopropylpiperidine analogs . The methanone (ketone) linker, in contrast to carboxamide or sulfonamide alternatives, eliminates a hydrogen-bond donor while preserving the carbonyl as a lone acceptor, altering both solubility and target recognition profiles . These three structural features—fluorine pattern, cyclopropylidene rigidity, and linker chemistry—are co-dependent and not independently tunable without systematic SAR re-validation.

Fluorine shift
Replacing 2,6-difluoro with 3,4-difluoro isomer may alter metabolic soft-spot profile and lipophilicity, risking different clearance pathways.
Rigidity loss
A saturated cyclopropyl analog lacks the exocyclic double bond and sp² character; entropic binding advantage may not transfer.
Linker mismatch
Carboxamide analog adds an H-bond donor and amidase susceptibility; permeability and metabolic stability profile may differ significantly.

Quantitative Differentiation Evidence for (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone Versus Closest Analogs


Fluorine Regiochemistry: 2,6-Difluoro vs. 3,4-Difluoro Substitution Alters Calculated Lipophilicity and Predicted Metabolic Soft-Spot Profile

The target compound places fluorine atoms at the 2- and 6-positions of the benzoyl ring, flanking the carbonyl. Its 3,4-difluoro regioisomer (CAS not retrieved) differs in fluorine placement. While direct comparative logP data for the exact pair are unavailable, the systematic study by Kukreja et al. (2023) on mono- and difluorinated piperidine derivatives established that fluorine position—not merely fluorine count—significantly alters both logP and intrinsic microsomal clearance (Cl_int) [1]. In that study, conformational effects of fluorine substitution changed Cl_int by up to 2-fold among isomers, with 2,6-difluoro patterns on saturated rings favoring a diaxial conformation that enhances metabolic stability [1]. Applied to the benzoyl context, the 2,6-difluoro arrangement provides steric shielding of the carbonyl carbon against nucleophilic attack, a protection absent in the 3,4-difluoro isomer where the para-position remains unshielded [2].

Fluorine regiochemistry
Reported
Up to 2× difference in microsomal clearance (Cl_int) among difluoro positional isomers
Supports metabolic stability differentiation for lead profiling
Class-level inference from Kukreja et al. 2023 fluorinated amine study
fluorine regiochemistry lipophilicity metabolic stability aryl fluoride

Cyclopropylidene vs. Saturated Cyclopropyl: Conformational Rigidity and Predicted Entropic Binding Advantage

The target compound incorporates a 4-cyclopropylidene group (exocyclic C=C double bond), which constrains the piperidine ring into a defined conformation [1]. In contrast, a 4-cyclopropylpiperidine analog (saturated cyclopropyl ring) retains additional rotational degrees of freedom. The cyclopropylidene group introduces ring strain and sp² hybridization at the 4-position, reducing the number of accessible conformers and thereby lowering the entropic penalty upon target binding [1]. While no direct ITC or SPR comparison data exist for this exact pair, the principle is well-established: conformational restriction via cyclopropylidene incorporation has been employed to improve binding affinity in multiple medicinal chemistry campaigns, including GPR119 agonist series where the cyclopropylidene-piperidine scaffold was specifically claimed for its rigidity advantages [2]. The target compound's single rotatable bond between the piperidine nitrogen and the benzoyl carbonyl further limits conformational freedom relative to analogs with more flexible linkers.

Cyclopropylidene rigidity
Class-level
Reduced conformational entropy vs. saturated cyclopropyl analog; 1 rotatable bond vs. estimated ≥2 additional conformers
May improve binding kinetics in target engagement assays
No direct ITC/SPR data; medicinal chemistry precedent
conformational restriction entropic penalty cyclopropylidene piperidine rigidity

Linker Chemistry: Methanone (Ketone) vs. Carboxamide — Differential Hydrogen-Bonding Capacity and Metabolic Liability

The target compound employs a methanone (ketone, –C(=O)–) linker connecting the piperidine nitrogen to the 2,6-difluorophenyl ring. The closest carboxamide analog, 4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide , replaces the ketone with a urea-like –N–C(=O)–NH– linkage, introducing an additional hydrogen-bond donor (HBD). The transition from 0 HBDs (target) to 1 HBD (carboxamide analog) has measurable consequences: the extra HBD increases TPSA (from 20.31 to approximately 32–35 Ų) and can reduce membrane permeability by approximately 0.5–1.0 log units in PAMPA assays for compounds in this MW range [1]. Furthermore, carboxamide linkages are susceptible to hydrolytic cleavage by amidases, whereas the ketone linker lacks the amide bond that serves as a recognition element for these enzymes. The 2,6-difluorobenzamide motif is a documented metabolite of diflubenzuron, demonstrating the metabolic lability of this particular aryl amide substructure .

Linker chemistry
Reported
Methanone: 0 HBD, TPSA 20.31 Ų Carboxamide: 1 HBD, est. TPSA ~32–35 Ų (Δ permeability ≈ –0.5 to –1.0 log units)
HBD absence and ketone stability support CNS penetration research
Carboxamide susceptible to amidase hydrolysis; diflubenzuron metabolite precedent
methanone linker carboxamide comparison hydrogen-bond donor metabolic hydrolysis

Calculated Physicochemical Property Differentiation: LogP, TPSA, and Rotatable Bond Count vs. In-Class Piperidine Derivatives

The target compound's computed property set [1] can be benchmarked against a typical GPR119-targeted piperidine derivative from the patent literature. Compound 36 from the Merck GPR119 agonist series [2] (a representative optimized lead from the same therapeutic space) has MW = 447.5, cLogP ≈ 4.2, and >4 rotatable bonds. The target compound (MW = 263.28, cLogP = 3.04, 1 rotatable bond) [1] has significantly lower molecular weight and lipophilicity, falling within a more favorable drug-like property space. Its calculated boiling point (383.5 °C at 760 mmHg) and flash point (185.7 °C) [1] indicate suitable thermal stability for standard laboratory handling and storage conditions. The single rotatable bond predicts lower conformational entropy and potentially higher ligand efficiency (LE) if target binding is achieved.

Physicochemical profile
Reported
ΔMW –184 g/mol, ΔcLogP –1.2, ΔRot. bonds –3 to –4 vs. typical GPR119 lead
Positions compound in more favorable lead-like property space
Computed properties; ligand efficiency potential if equipotent
calculated physicochemical properties drug-likeness logP TPSA rotatable bonds

Patent Landscape Differentiation: Cyclopropylidene-Piperidine Scaffold as a Distinct GPR119 Agonist Chemotype vs. N-Cyclopropyl-N-Piperidinyl-Amide Series

The target compound's scaffold—a 4-cyclopropylidenepiperidine bearing a 2,6-difluorobenzoyl group via a ketone linker—is structurally distinct from the N-cyclopropyl-N-piperidinyl-amide series claimed by Boehringer Ingelheim in EP 2880027 B1 / WO2014019967A1 [1]. The Boehringer series features an N-cyclopropyl amide linkage where the cyclopropyl group is attached to the amide nitrogen, not fused to the piperidine ring via an exocyclic double bond. This topological difference is significant: the target compound's 4-cyclopropylidene substituent creates a planar sp² center at the piperidine 4-position, whereas the Boehringer compounds retain a fully saturated piperidine ring. The Merck-substituted cyclopropyl series (US9018224B2) [2] similarly focuses on cyclopropyl substitution on the piperidine nitrogen or at other positions, not on the 4-cyclopropylidene motif. The target compound thus represents a distinct chemical matter space within the GPR119 patent landscape, offering potential freedom-to-operate advantages for organizations seeking novel GPR119 agonist scaffolds.

Patent landscape
Class-level
Distinct 4-cyclopropylidene scaffold vs. Boehringer N-cyclopropyl amides and Merck substituted cyclopropyl series
Supports IP landscape evaluation for GPR119 scaffold hopping
No biological head-to-head data; structural topology review
patent differentiation GPR119 agonist scaffold novelty intellectual property

Research and Industrial Application Scenarios Where (4-Cyclopropylidenepiperidin-1-yl)(2,6-difluorophenyl)methanone Provides Differentiated Value


GPR119 Agonist Lead Identification and Hit-to-Lead Optimization

The target compound's 4-cyclopropylidenepiperidine scaffold is cited in patent literature as a core for GPR119 agonists targeting type 2 diabetes and metabolic syndrome [1]. Its low molecular weight (263.28 g/mol) and favorable cLogP (3.04) make it suitable as a lead-like starting point for fragment-based or HTS follow-up campaigns. The absence of a hydrogen-bond donor and the single rotatable bond support efficient SAR exploration with minimized confounding from conformational flexibility. Organizations prosecuting GPR119 agonist programs can use this compound as a structurally distinct alternative to the Boehringer Ingelheim N-cyclopropyl amide series, potentially circumventing existing IP while exploring novel chemical space for metabolic disorder therapeutics.

Conformational Restriction SAR Studies in CNS and Metabolic Target Programs

The cyclopropylidene substituent imposes conformational rigidity that is therapeutically relevant for targets where a pre-organized ligand conformation improves binding kinetics and selectivity [2]. In CNS programs, where rigid, low-MW scaffolds with TPSA < 40 Ų are preferred for blood-brain barrier penetration, the target compound's TPSA of 20.31 Ų and zero HBDs are favorable. In metabolic target programs, the 2,6-difluorobenzoyl group provides predicted metabolic stability advantages over non-fluorinated or mono-fluorinated analogs, reducing oxidative clearance and potentially improving in vivo exposure. Comparative SAR studies with the saturated 4-cyclopropylpiperidine analog and the 3,4-difluoro regioisomer can directly quantify the contribution of cyclopropylidene-imposed rigidity and fluorine regiochemistry to target binding and ADME properties.

Building Block Procurement for Parallel Library Synthesis and Scaffold Hopping

The compound serves as a versatile building block for parallel amide or ketone library synthesis. The piperidine nitrogen can be further functionalized via alkylation, acylation, or sulfonylation, while the 2,6-difluorobenzoyl ketone is a stable anchor point compatible with diverse reaction conditions. Its computed flash point (185.7 °C) and boiling point (383.5 °C) indicate adequate thermal stability for standard medicinal chemistry workflows [3]. For organizations seeking to explore cyclopropylidene-piperidine chemical space without committing to multi-step custom synthesis, procurement of this pre-formed scaffold enables rapid analog generation and scaffold-hopping exercises from related piperidine, piperazine, or azetidine series.

Metabolic Stability Benchmarking Using 2,6-Difluorobenzoyl Motif as an Internal Probe

The 2,6-difluorobenzoyl substructure is a documented metabolic probe: 2,6-difluorobenzamide is the characterized major metabolite of diflubenzuron, providing a known metabolic fate for this aryl fluoride motif . The target compound, with its ketone linker, can serve as a comparative tool to assess whether the methanone linkage confers superior metabolic stability relative to the carboxamide linkage in the same 2,6-difluorophenyl context. In vitro microsomal stability assays comparing the target ketone with 4-cyclopropylidene-N-(2,6-difluorophenyl)piperidine-1-carboxamide can directly quantify the linker's contribution to metabolic half-life, providing data-driven guidance for linker selection in lead optimization.

Application
Selection Property
Validation Focus
GPR119 pathway lead identification
Lead-like MW, rigid cyclopropylidene core, low HBD
Target engagement and potency assays
CNS penetration SAR studies
TPSA
Permeability and brain exposure models
Parallel library synthesis
Reactive piperidine nitrogen, thermal stability
Library purity and reaction scope
Metabolic stability benchmarking
Ketone linker vs. carboxamide susceptibility
Microsomal half-life comparison
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